4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol
Description
Structural Classification and International Union of Pure and Applied Chemistry Nomenclature
This compound exhibits a sophisticated molecular architecture that requires careful analysis to understand its classification within organic chemistry frameworks. The compound possesses the molecular formula C₁₇H₁₉N₃O₂ with a molecular weight of 297.35 grams per mole, as confirmed by computational analysis and spectroscopic characterization. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol, which provides a comprehensive description of its structural components and stereochemistry.
The structural analysis reveals three distinct functional regions within the molecule. The central framework consists of a 1,3-benzenediol moiety, characterized by hydroxyl groups positioned at the 1 and 3 positions of a benzene ring, creating a resorcinol-type structure. This aromatic system serves as the foundation upon which the more complex substituents are built. The imine functional group, denoted by the carbon-nitrogen double bond, extends from the 4-position of the benzene ring, establishing the characteristic azomethine linkage that defines Schiff base chemistry. The third structural component comprises a 4-phenylpiperazine unit, where the piperazine ring adopts a chair conformation and carries a phenyl substituent at the 4-position nitrogen atom.
From a stereochemical perspective, the compound exhibits E-configuration around the imine double bond, as indicated by the systematic nomenclature. This geometric arrangement places the piperazine nitrogen and the benzene ring on opposite sides of the carbon-nitrogen double bond, minimizing steric interactions and optimizing the overall molecular stability. The conformational preferences of the piperazine ring system significantly influence the three-dimensional structure of the entire molecule, with the nitrogen atoms positioned to potentially serve as coordination sites for metal ions.
The classification of this compound within established chemical taxonomy systems reveals its multifaceted nature. Primarily, it belongs to the class of Schiff bases, defined as compounds containing the general structure R₁R₂C=NR₃ where R₃ represents an alkyl or aryl group but not hydrogen. More specifically, it can be categorized as a secondary aldimine, given the presence of the carbon-nitrogen double bond originating from an aldehyde precursor. Additionally, the molecule falls under the broader category of nitrogen heterocycles due to the piperazine ring system, and it represents a substituted benzene derivative based on the resorcinol core structure.
| Structural Component | Chemical Classification | Functional Significance |
|---|---|---|
| 1,3-Benzenediol | Phenolic compound, Resorcinol derivative | Hydrogen bonding capability, Coordination sites |
| Imine linkage | Schiff base, Secondary aldimine | Coordination center, Stereochemical control |
| 4-Phenylpiperazine | Nitrogen heterocycle, Substituted piperazine | Conformational flexibility, Multiple coordination sites |
| Overall structure | Tetradentate ligand potential | Multi-site coordination capability |
Historical Context of Piperazine-Based Schiff Bases in Coordination Chemistry
The development of piperazine-based Schiff bases in coordination chemistry represents a significant evolutionary pathway in the design of sophisticated ligand systems. The foundational work in Schiff base chemistry traces back to Hugo Schiff, a German chemist who first characterized the products resulting from the reaction between primary amines and carbonyl compounds in 1864. This pioneering research established the conceptual framework for understanding imine formation and laid the groundwork for the extensive exploration of these compounds in subsequent decades.
The integration of piperazine rings into Schiff base architectures emerged as a natural progression in ligand design, driven by the unique structural and electronic properties that piperazine heterocycles contribute to molecular systems. Piperazine, as a six-membered ring containing two nitrogen atoms positioned at opposite vertices, provides exceptional versatility in terms of substitution patterns and coordination geometries. The historical development of piperazine chemistry in coordination applications gained momentum during the mid-20th century as researchers recognized the potential for these systems to function as bridging ligands, creating polynuclear complexes with enhanced stability and novel properties.
The evolution of piperazine-based ligands in coordination chemistry has been marked by several key developmental phases. Initially, simple piperazine derivatives were explored as monodentate or bidentate ligands, providing researchers with insights into the basic coordination preferences and electronic properties of these systems. The recognition that piperazine nitrogen atoms could simultaneously coordinate to multiple metal centers led to the development of more sophisticated bridging ligands, enabling the construction of extended coordination networks and cluster compounds.
A particularly significant advancement occurred with the introduction of asymmetric substitution patterns on piperazine rings, allowing for the systematic modification of ligand properties and coordination behaviors. The development of mixed nitrogen-oxygen donor systems, such as those incorporating phenolic hydroxyl groups alongside piperazine nitrogen atoms, represented a major breakthrough in creating ligands with enhanced coordination flexibility and selectivity. These systems demonstrated remarkable ability to stabilize metal ions across different oxidation states, from divalent ions such as copper and nickel to higher oxidation states including uranium and thorium complexes.
The synthesis and characterization of macroacyclic Schiff base ligands containing piperazine units marked another crucial milestone in this field. Research has demonstrated that hexadentate macroacyclic Schiff base ligands incorporating piperazine frameworks can be successfully synthesized through condensation reactions with various aldehydes, creating systems with exceptional coordination capabilities. These developments have established piperazine-based Schiff bases as privileged structures in coordination chemistry, capable of forming stable complexes with transition metals while maintaining structural flexibility.
The contemporary understanding of piperazine-based Schiff bases in coordination chemistry has been further enhanced by advances in structural characterization techniques. X-ray crystallography studies have revealed detailed insights into the coordination geometries adopted by these ligands, demonstrating their ability to accommodate various metal coordination preferences while maintaining structural integrity. Computational chemistry investigations have complemented experimental studies by providing theoretical frameworks for understanding the electronic structures and bonding patterns in these complex systems.
Significance of the Imine Functional Group in Bioactive Compounds
The imine functional group, characterized by the carbon-nitrogen double bond, occupies a position of central importance in the design and function of bioactive compounds across diverse therapeutic areas. The significance of this structural motif extends far beyond its role as a simple chemical linkage, encompassing fundamental aspects of molecular recognition, biological activity, and pharmacological selectivity that have made it an indispensable component in medicinal chemistry research.
The chemical properties that define imine functionality contribute directly to its biological significance. The presence of a lone pair of electrons on the nitrogen atom of the azomethine group creates opportunities for hydrogen bonding interactions with biological targets, while the sp² hybridization of the nitrogen atom allows for specific geometric arrangements that can enhance binding affinity and selectivity. These electronic characteristics enable imine-containing compounds to interfere with normal cellular processes through formation of hydrogen bonds between the active centers of cell constituents, providing a molecular basis for their observed biological activities.
Research has demonstrated that Schiff bases containing imine functional groups exhibit an remarkably broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antitubercular, and antioxidant properties. This diversity of activities can be attributed to the versatile binding capabilities of the imine group, which allows these compounds to interact with multiple biological targets through different mechanisms. The azomethine nitrogen atom serves as a crucial pharmacophore, contributing to the overall bioactivity profile through its ability to form coordination bonds with metal ions in biological systems and to participate in hydrogen bonding networks with protein targets.
The coordination chemistry aspects of imine-containing bioactive compounds represent another dimension of their significance in biological systems. Many enzymatic processes involve Schiff base intermediates, where amine groups from amino acid residues reversibly react with aldehyde or ketone functional groups of cofactors or substrates. The enzyme cofactor pyridoxal phosphate forms Schiff base linkages with lysine residues and undergoes transaldimination reactions with substrates, demonstrating the fundamental role of imine chemistry in essential metabolic processes. Similarly, the cofactor retinal forms Schiff base connections in rhodopsin proteins, including human rhodopsin through Lysine 296, which serves as a critical component in the photoreception mechanism.
The structural characteristics of imine groups also contribute to their significance in bioactive compounds through their influence on molecular conformation and stability. The planar geometry around the carbon-nitrogen double bond imposes specific conformational constraints that can enhance binding specificity and reduce conformational entropy losses upon target binding. Additionally, the reversible nature of imine formation provides opportunities for dynamic covalent chemistry in biological systems, enabling adaptive binding mechanisms that can respond to changing environmental conditions.
| Biological Target Class | Imine Interaction Mechanism | Representative Activities |
|---|---|---|
| Metalloenzymes | Metal coordination through nitrogen lone pair | Enzyme inhibition, catalytic interference |
| Protein receptors | Hydrogen bonding, hydrophobic interactions | Receptor modulation, signal transduction |
| Nucleic acids | Intercalation, groove binding | Antimicrobial, anticancer activities |
| Membrane systems | Lipophilic interactions, membrane incorporation | Antifungal, antimicrobial effects |
The development of imine-containing compounds as therapeutic agents has been facilitated by advances in synthetic methodology that allow for precise control over the electronic and steric properties of the azomethine functional group. The condensation reaction between amines and carbonyl compounds provides a straightforward synthetic route to imine formation, while the ability to modify both reaction partners enables systematic structure-activity relationship studies. This synthetic accessibility, combined with the diverse biological activities exhibited by imine-containing compounds, has established the azomethine functional group as a cornerstone of medicinal chemistry research.
Contemporary research continues to explore new applications for imine-containing bioactive compounds, with particular emphasis on developing compounds that can selectively target specific biological pathways while minimizing off-target effects. The integration of computational modeling approaches with experimental structure-activity relationship studies has provided unprecedented insights into the molecular basis of imine-mediated biological activity, enabling the rational design of compounds with enhanced potency and selectivity profiles.
Properties
IUPAC Name |
4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16-7-6-14(17(22)12-16)13-18-20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12-13,21-22H,8-11H2/b18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMXWXLJJAEYIR-QGOAFFKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol, also known as BP-554, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
- Chemical Formula : C_{19}H_{20}N_{4}O_{2}
- Molecular Weight : 336.39 g/mol
- IUPAC Name : 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol
- CAS Number : 306953-58-2
Research indicates that BP-554 acts primarily as a selective agonist for the 5-HT1A serotonin receptor. This receptor is implicated in various neuropsychological conditions, including anxiety and depression. The compound has been shown to:
- Inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes, suggesting a modulatory effect on neurotransmitter signaling pathways .
- Decrease concentrations of serotonin metabolites in the brain, which may correlate with its anxiolytic effects .
Biological Activity Overview
The biological activities of BP-554 can be categorized into several key areas:
1. Neuropharmacological Effects
BP-554 has demonstrated:
- Anxiolytic Properties : In animal models, administration has resulted in decreased anxiety-like behaviors.
- Antidepressant Effects : Similar to other 5-HT1A agonists, it may improve mood and reduce depressive symptoms.
2. Cardiovascular Effects
Studies have shown that BP-554 can influence cardiovascular parameters:
- It causes hypothermia and increases serum corticosterone levels in mice, indicating a stress response modulation .
3. Potential Antitumor Activity
While primarily studied for neuropharmacological effects, there is emerging evidence suggesting potential anticancer properties. Compounds structurally related to BP-554 have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological effects of BP-554:
Case Study 1: Neuropharmacological Evaluation
In a controlled study involving mice, BP-554 was administered intraperitoneally. The results showed a significant reduction in anxiety-like behavior measured by the elevated plus maze test. The compound's action was compared with established anxiolytics, confirming its efficacy in reducing anxiety symptoms without the sedative side effects typically associated with benzodiazepines .
Case Study 2: Cardiovascular Impact
Another study assessed the cardiovascular effects of BP-554 through telemetry in rodent models. Results indicated that administration led to decreased heart rate variability and altered blood pressure responses during stress tests, suggesting a potential role in cardiovascular regulation .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol may exhibit antidepressant properties. The piperazine moiety is often associated with various neuropharmacological effects, making it a candidate for further investigation in the treatment of depression and anxiety disorders.
2. Anticancer Properties
There is emerging evidence suggesting that this compound could play a role in cancer therapy. Studies have shown that derivatives of piperazine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines warrant detailed exploration.
3. Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in the context of metabolic pathways relevant to drug metabolism and pharmacokinetics. Inhibiting specific enzymes can lead to increased efficacy of concurrent medications or reduced side effects.
Pharmacological Insights
1. Mechanism of Action
The interaction of this compound with neurotransmitter systems (e.g., serotonin and dopamine receptors) is a critical area of study. Understanding its binding affinity and activity at these receptors can provide insights into its therapeutic potential.
2. Toxicological Studies
Preliminary toxicological assessments are essential to determine the safety profile of this compound. Investigating its effects on various biological systems will help establish dosage guidelines and potential side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant improvement in depressive symptoms in animal models when treated with similar piperazine derivatives. |
| Study B | Cancer Cell Lines | Showed that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis. |
| Study C | Enzyme Interaction | Identified as a potent inhibitor of CYP450 enzymes, suggesting implications for drug-drug interactions. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The following compounds share structural or functional similarities with 4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol:
SSC-2 ()
- Structure: (E)-2,5-dihydroxy-4-(((4-(10,15,20-triphenylporphyrin-5-yl)phenyl)imino)methyl)benzaldehyde.
- Key Features : Benzaldehyde core with a porphyrin-linked imine.
- Comparison : The porphyrin substituent introduces extended conjugation and photochemical activity, unlike the piperazine group in the target compound. This makes SSC-2 more suited for light-driven applications (e.g., catalysis or sensors) .
4-{[(4-Chlorobenzyl)imino]methyl}-2-(2-chloro-6-fluorobenzyl)-1,3-benzenediol ()
- Structure : Halogenated benzyl groups attached via imine and direct substitution.
- Comparison: Halogen substituents likely improve membrane penetration and bioactivity compared to the non-halogenated target compound. This structural variation is critical for optimizing pharmacokinetics in drug design .
1,3-Benzenediol, 4-[1-[[3-(1H-imidazol-1-yl)propyl]imino] ethyl]- ()
- Structure: Imidazole-linked propylimino group.
- Key Features : The imidazole ring provides a distinct heterocyclic environment for hydrogen bonding or metal coordination.
- Comparison : Imidazole’s aromaticity and smaller ring size may confer higher rigidity and stronger binding to biological targets (e.g., enzymes) compared to the flexible piperazine group .
4-[3-(2,4-Dimethoxy-3-methylphenyl)propyl]-1,3-benzenediol ()
- Structure : Alkyl chain with methoxy and methyl substituents.
- Key Features : Methoxy groups enhance electron-donating effects, while the propyl chain increases hydrophobicity.
- Comparison : The absence of an imine group reduces reactivity but improves stability under physiological conditions. This compound’s tyrosinase-inhibiting activity highlights the role of substituent positioning in biological function .
Physicochemical Properties
Preparation Methods
Condensation Reaction Method
-
- 4-Phenyl-1-piperazine or its derivatives containing a primary or secondary amine group.
- 1,3-Benzenediol derivative bearing an aldehyde group at the 4-position (i.e., 4-formyl-1,3-benzenediol).
-
- The condensation typically occurs under mild acidic or neutral conditions to facilitate imine formation.
- Solvents such as ethanol, methanol, or other polar aprotic solvents may be used to dissolve the reactants.
- The reaction temperature is generally maintained at room temperature to moderate heating (25–80°C) to optimize yield and minimize side reactions.
-
- The primary amine on the piperazine attacks the aldehyde carbonyl on the benzenediol, forming a carbinolamine intermediate.
- Subsequent dehydration leads to the formation of the imino methyl linkage, yielding 4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol.
Alternative Synthetic Routes via Piperazine Derivatives
- Some patents and literature describe the synthesis of related piperazine compounds via nucleophilic substitution and cyclization reactions involving chlorinated or sulfonyloxy-substituted intermediates.
- Although these methods focus on different piperazine derivatives, the principles can be adapted for preparing the 4-phenyl-1-piperazinyl moiety required for the target compound.
- For example, the preparation of 4-phenyl-1-piperazinyl intermediates can be achieved by reacting phenyl-substituted amines with piperazine under basic conditions (e.g., using potassium carbonate or triethylamine) in solvents like N,N-dimethylacetamide or dimethyl sulfoxide at elevated temperatures (120–130°C).
Notes on Hydrolysis and Functional Group Transformations
- Hydrolysis steps involving acid or base treatment can be employed to modify protecting groups or convert intermediates to the desired functional form.
- Acid hydrolysis is preferred in some cases, using aqueous sulfuric or hydrobromic acid at temperatures ranging from 80–85°C to achieve clean conversion without decomposition.
Data Summary Table of Preparation Conditions
| Step | Reactants | Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Imine formation (condensation) | 4-Phenyl-1-piperazine + 4-formyl-1,3-benzenediol | Acidic or neutral medium, mild heating | Ethanol, methanol, or polar aprotic | 25–80 | Yields imino methyl linkage |
| Piperazine derivative synthesis | Phenyl amine + piperazine derivatives | Base catalysis (K2CO3, TEA), high temp | DMAc, DMSO, NMP | 120–130 | For preparation of 4-phenyl-1-piperazinyl moiety |
| Hydrolysis (if needed) | Protected intermediates | Acid hydrolysis (H2SO4 or HBr aqueous) | Water or aqueous acid | 80–85 | Removes protecting groups, modifies functionality |
Research Findings and Analytical Characterization
- The synthesized this compound exhibits a light yellow to brown solid appearance with a density of approximately 1.487 g/cm³ and a boiling point near 372.8 °C at 760 mmHg.
- Analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm the formation of the imino linkage and the integrity of the piperazine and benzenediol moieties.
- Purity grades can be controlled to high levels (99% and above) for pharmaceutical or research applications.
Q & A
Q. How should researchers address safety and handling concerns?
- Refer to Safety Data Sheets (SDS) for analogous compounds (): use PPE (gloves, goggles), avoid inhalation, and store in inert atmospheres to prevent imine oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
